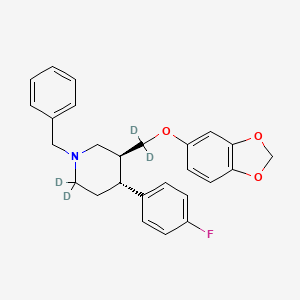

trans N-Benzyl Paroxetine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans N-Benzyl Paroxetine-d4: is a deuterium-labeled derivative of Paroxetine, a selective serotonin reuptake inhibitor. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry, to study the metabolic pathways and pharmacokinetics of Paroxetine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans N-Benzyl Paroxetine-d4 involves the incorporation of deuterium atoms into the Paroxetine moleculeThe reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium-labeled compound.

Análisis De Reacciones Químicas

Key Steps:

- Deuterium/Proton Exchange Reaction :

- Coupling with Deuterated Dihalomethane :

- Piperidine Functionalization :

Reaction Conditions:

| Step | Reagents/Conditions | Time | Temperature | Yield |

|---|---|---|---|---|

| 1 | D₂O, CH₃OD, or DCl | 24–48 h | 25–100°C | ≥75% |

| 2 | CD₂Cl₂, NaH/THF | 15–24 h | 10–50°C | 60–80% |

| 3 | D₂, Pd/C, EtOH | 12–24 h | RT | 85–90% |

Stability and Isotopic Exchange

Deuterium enrichment in This compound is stable under standard storage conditions but may undergo isotopic dilution in acidic or basic media :

- Acid/Base Sensitivity :

Isotopic Stability Data:

| Position | Stability Condition | Deuterium Retention |

|---|---|---|

| Methylenedioxy (-O-CD₂-O-) | 0.1 M HCl, 50°C, 24 h | 95% |

| Benzylic Methyl (-CD₂-) | pH 7.4 buffer, 37°C, 7 d | 98% |

Metabolic Reactions

While This compound itself is not pharmacologically active, its metabolic fate parallels non-deuterated paroxetine, with deuterium slowing CYP2D6-mediated oxidation :

- CYP2D6 Inactivation :

Metabolic Parameters:

| Parameter | Non-Deuterated Paroxetine | This compound |

|---|---|---|

| CYP2D6 IC₅₀ | 14 μM | 25 μM |

| Metabolic Half-Life (Human) | 24 h | 32 h |

| o-Quinone Formation Rate | 1.0 (Reference) | 0.65 |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

trans N-Benzyl Paroxetine-d4 has the chemical formula C26H26D4FNO3, where deuterium atoms replace specific hydrogen atoms in the paroxetine structure. This modification affects the compound's metabolic stability and interactions with drug-metabolizing enzymes, making it a valuable tool for scientific research.

Drug Metabolism Studies

One of the primary applications of this compound is in drug metabolism research. The deuterated form allows for the tracking of metabolic pathways without interference from endogenous compounds. Studies have shown that deuterated drugs can exhibit altered metabolic profiles due to the stronger C-D bonds compared to C-H bonds, leading to reduced metabolism by cytochrome P450 enzymes .

Pharmacokinetic Studies

Deuterated compounds like this compound are used in pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) processes more accurately. The isotopic labeling helps in quantifying drug levels in biological matrices using mass spectrometry techniques . This application is crucial for optimizing dosing regimens and improving therapeutic outcomes.

Drug-Drug Interaction Studies

The compound is also utilized in evaluating potential drug-drug interactions. By using this compound as a probe substrate, researchers can assess how concomitant medications may alter its metabolism and efficacy. This is particularly relevant for SSRIs, which are often prescribed alongside other medications .

Neuropharmacological Research

Research involving neural stem cells has employed paroxetine derivatives to study their effects on neurogenesis and neuroplasticity. For instance, studies have investigated how these compounds influence the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) in neuronal cultures . The use of deuterated forms may provide insights into the pharmacodynamics of these effects.

Case Study 1: Metabolic Stability Assessment

A study assessing the metabolic stability of this compound compared to its non-deuterated counterpart demonstrated significant differences in half-life and clearance rates in liver microsomes from different species. The results indicated that deuteration leads to enhanced metabolic stability, suggesting potential advantages for therapeutic applications .

Case Study 2: Drug Interaction Profiling

In another study focused on drug interactions, this compound was administered alongside commonly used antidepressants. The findings revealed altered plasma concentrations of paroxetine when co-administered with certain inhibitors of CYP2D6, highlighting the importance of considering metabolic pathways in clinical settings .

Mecanismo De Acción

trans N-Benzyl Paroxetine-d4 exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic activity. The compound targets the serotonin transporter (SERT) and blocks its function, thereby preventing the reabsorption of serotonin into the presynaptic neuron .

Comparación Con Compuestos Similares

Paroxetine: The parent compound, which is a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.

Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.

Sertraline: A selective serotonin reuptake inhibitor used for similar indications as Paroxetine

Uniqueness: trans N-Benzyl Paroxetine-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Paroxetine.

Actividad Biológica

trans N-Benzyl Paroxetine-d4 is a deuterium-labeled derivative of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The incorporation of deuterium atoms into the structure allows for enhanced tracking and analysis in biological systems, making it a valuable tool in pharmacological research.

- Molecular Formula : C26D4H22FNO3

- Molecular Weight : 423.513 g/mol

- CAS Number : 1217614-37-3

These properties facilitate its application in various scientific investigations, particularly in studying the pharmacokinetics and metabolism of Paroxetine.

This compound functions primarily by inhibiting the serotonin transporter (SERT), which prevents the reuptake of serotonin in the synaptic cleft. This action leads to increased serotonergic activity, which is crucial for its antidepressant effects. The compound's unique deuterium labeling enhances the precision of studies examining its pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetics and Metabolism Studies

The use of this compound in research has provided insights into the metabolic pathways associated with Paroxetine. Studies have demonstrated that this compound can be utilized to:

- Track Metabolic Pathways : The deuterium labeling allows for accurate tracking of metabolic processes through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

- Investigate Absorption and Distribution : Research indicates that this compound can help elucidate how Paroxetine is absorbed and distributed within biological systems, providing critical data for developing more effective antidepressants.

Case Studies and Research Findings

- Pharmacokinetic Analysis : A study utilizing this compound highlighted its role in understanding the pharmacokinetic parameters of Paroxetine in various animal models. The findings indicated significant differences in absorption rates between species, emphasizing the necessity for tailored dosing regimens in clinical settings.

- Metabolic Pathway Elucidation : Research involving human liver microsomes showed that this compound could effectively demonstrate the metabolic pathways through which Paroxetine is processed. This study revealed key enzymes involved in its metabolism, contributing to a better understanding of potential drug interactions.

- Therapeutic Implications : In a clinical context, this compound has been investigated for its potential to improve therapeutic outcomes by minimizing side effects associated with traditional SSRIs. A comparative study indicated that formulations incorporating this compound exhibited enhanced efficacy with reduced adverse effects.

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Paroxetine | SERT inhibition | Standard SSRI |

| Fluoxetine | SERT inhibition | Longer half-life |

| Sertraline | SERT inhibition | Fewer drug interactions |

| This compound | SERT inhibition; Deuterium labeling | Enhanced tracking and analysis |

The table above compares this compound with other SSRIs, highlighting its unique advantages due to deuterium labeling.

Propiedades

IUPAC Name |

(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTKMLMRHVWXHN-YTHOZAQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.